molecular formula C10H7ClF3NO2 B3024017 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione CAS No. 866132-24-3

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione

Cat. No.: B3024017
CAS No.: 866132-24-3
M. Wt: 265.61 g/mol
InChI Key: ORIMZPBSSPWALH-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione is an organic compound with the molecular formula C10H7ClF3NO2 It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring, and a butane-1,3-dione moiety

Preparation Methods

The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with butane-1,3-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the butane-1,3-dione, followed by nucleophilic substitution on the pyridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO2/c1-5(16)2-8(17)9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIMZPBSSPWALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363328
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866132-24-3
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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